2-Acetylfuran

Catalog No.
S515850
CAS No.
1192-62-7
M.F
C6H6O2
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylfuran

CAS Number

1192-62-7

Product Name

2-Acetylfuran

IUPAC Name

1-(furan-2-yl)ethanone

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3

InChI Key

IEMMBWWQXVXBEU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CO1

Solubility

Very slightly soluble in water; Slightly soluble in propylene glycol, vegetable oils
Soluble (in ethanol)

Synonyms

2-Acetylfuran; 2 Acetylfuran; 2Acetylfuran; Acetylfuran; NSC 4665; NSC 49133;

Canonical SMILES

CC(=O)C1=CC=CO1

Description

The exact mass of the compound 2-Acetylfuran is 110.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in water; slightly soluble in propylene glycol, vegetable oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49133. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. It belongs to the ontological category of furans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Flavor and Fragrance Research

-Acetylfuran is known for its distinctive aroma, often described as buttery, bread-like, or caramellic. This characteristic makes it a valuable compound in flavor and fragrance research. Scientists investigate its use in:

  • Flavor development: 2-Acetylfuran contributes to the complex flavor profiles of various foods and beverages, such as roasted coffee, bread crust, popcorn, and butter. Researchers explore how to incorporate it into flavoring agents to enhance the taste and aroma of processed foods ().
  • Fragrance development: The pleasant aroma of 2-acetylfuran makes it a potential ingredient in perfumes and cosmetics. Scientists are studying its interaction with other fragrance molecules to create new and appealing scent profiles.

Pharmaceutical Research

The potential biological activity of 2-acetylfuran is a growing area of scientific research. Studies are investigating its possible applications in:

  • Drug discovery: Researchers are exploring the possibility of using 2-acetylfuran as a scaffold for developing new drugs. Its unique structure might serve as a starting point for molecules targeting specific diseases.
  • Understanding biological processes: Some studies suggest that 2-acetylfuran might play a role in certain biological pathways. Research in this area is still ongoing, but it could provide valuable insights into human health and disease.

2-Acetylfuran is an organic compound characterized by a furan ring with an acetyl group at the 2-position. Its molecular formula is C₆H₆O₂, and it has a low melting point of approximately 30 °C and a boiling point in the range of 168–169 °C. The compound exhibits a density of 1.0975 g/ml at 20 °C. It is recognized for its distinct aromatic profile, which includes sweet, nutty, and caramel-like notes, making it valuable in flavoring applications .

, including:

  • Friedel-Crafts Acylation: This method is commonly used for its synthesis, where furan reacts with acetic anhydride in the presence of a catalyst to yield 2-acetylfuran .
  • Nitrosation Reaction: When treated with aqueous sodium nitrite, 2-acetylfuran forms 2-furanyloxoacetic acid, which serves as an intermediate in the synthesis of the antibiotic cefuroxime .
  • Reactions with Ammonia: It can react with ammonia to produce derivatives such as 2-acetylpyrrole and 2-methyl-3-hydroxy-pyridine .

2-Acetylfuran has demonstrated notable biological activities. It serves as an intermediate in the synthesis of cefuroxime, a second-generation cephalosporin antibiotic used to treat bacterial infections. Additionally, it has been identified in studies related to aroma compounds that contribute to antioxidant properties in food products .

The synthesis of 2-acetylfuran can be accomplished through several methods:

  • Friedel-Crafts Acylation: This method involves the reaction of furan with acetic anhydride using a catalyst such as zinc chloride or phosphoric acid. The process typically requires controlled temperatures and yields high purity products .
  • Grignard Reaction: Historically, 2-acetylfuran was synthesized by reacting methyl Grignard reagent with 2-furonitrile .
  • Alternative Methods: Other synthetic routes may involve cyclization reactions or dehydration processes derived from precursors like dideoxyosones during the Maillard reaction .

The applications of 2-acetylfuran are diverse:

  • Pharmaceuticals: It is utilized as an intermediate in the production of antibiotics like cefuroxime and HIV integrase inhibitors .
  • Flavoring Agents: Due to its appealing aroma, it is employed in food products such as baked goods, chocolate, and coffee to enhance flavor profiles .
  • Chemical Synthesis: It serves as a building block for various chemical compounds in organic synthesis .

Research on 2-acetylfuran includes its interaction with other compounds and its role in complex chemical processes. For instance:

  • The compound's reaction kinetics have been studied to understand its stability and reactivity under different conditions, which is crucial for optimizing its use in industrial applications .
  • Interaction studies also focus on its potential antioxidant properties when combined with other aroma compounds found in food products .

Several compounds share structural similarities with 2-acetylfuran. Here are some notable examples:

Compound NameStructureUnique Features
IsomaltolHydroxy group at 3-positionUsed as a sugar substitute; less aromatic than 2-acetylfuran
2-Furoic AcidCarboxylic acid at 2-positionUsed in polymer production; more polar than 2-acetylfuran
5-Acetyl-2-furancarboxylic AcidCarboxylic acid at 5-positionExhibits different reactivity patterns; used in pharmaceuticals

Uniqueness of 2-Acetylfuran: Its distinct flavor profile and utility as an intermediate in pharmaceutical synthesis set it apart from these similar compounds. While others may serve specific industrial roles or have different functional groups, 2-acetylfuran's combination of aromatic qualities and versatility makes it particularly valuable.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
Yellow to brown liquid; Coffee-like aroma

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

110.036779430 g/mol

Monoisotopic Mass

110.036779430 g/mol

Boiling Point

67.00 °C. @ 10.00 mm Hg

Heavy Atom Count

8

Density

1.102-1.107

LogP

0.52 (LogP)
0.52

Appearance

Solid powder

Melting Point

33 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q5ZRP80K02

GHS Hazard Statements

Aggregated GHS information provided by 1536 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.01%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (96.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H319 (92.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (97.01%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1192-62-7

Wikipedia

2-Acetylfuran

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(2-furanyl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Smith AR, Meloni G. Absolute photoionization cross sections of furanic fuels: 2-ethylfuran, 2-acetylfuran and furfural. J Mass Spectrom. 2015 Nov;50(11):1206-13. doi: 10.1002/jms.3638. PubMed PMID: 26505765.
2: Xue X, Wang Q, Li Y, Wu L, Chen L, Zhao J, Liu F. 2-acetylfuran-3-glucopyranoside as a novel marker for the detection of honey adulterated with rice syrup. J Agric Food Chem. 2013 Aug 7;61(31):7488-93. doi: 10.1021/jf401912u. Epub 2013 Jul 25. PubMed PMID: 23844945.
3: CALDWELL HC, NOBLES WL. Mannich bases from 5-nitro-2-acetylfuran and 5-nitro-2-furfuralacetone. J Am Pharm Assoc Am Pharm Assoc. 1955 May;44(5):273-5. PubMed PMID: 14367165.
4: Kawai T, Yasugi T, Mizunuma K, Horiguchi S, Uchida Y, Iwami O, Iguchi H, Ikeda M. 2-Acetylfuran, a confounder in urinalysis for 2,5-hexanedione as an n-hexane exposure indicator. Int Arch Occup Environ Health. 1991;63(3):213-9. PubMed PMID: 1917072.
5: Bailey TR, Diana GD, Mallamo JP, Vescio N, Draper TL, Carabateas PM, Long MA, Giranda VL, Dutko FJ, Pevear DC. An evaluation of the antirhinoviral activity of acetylfuran replacements for 3-methylisoxazoles. Are 2-acetylfurans bioisosteres for 3-methylisoxazoles? J Med Chem. 1994 Nov 25;37(24):4177-84. Erratum in: J Med Chem 1995 Apr 14;38(8):1416. PubMed PMID: 7990117.
6: Corsi G, Valentini F. [Acute hepatitis in subjects exposed to 2-acetylfuran and hydrazine]. Med Lav. 1983 Jul-Aug;74(4):284-90. Italian. PubMed PMID: 6664322.
7: Liu Y, Rowley CN, Kerton FM. Combined experimental and computational studies on the physical and chemical properties of the renewable amide, 3-acetamido-5-acetylfuran. Chemphyschem. 2014 Dec 15;15(18):4087-94. doi: 10.1002/cphc.201402376. Epub 2014 Oct 24. PubMed PMID: 25346518.
8: Wang Y, Ho CT. Comparison of 2-acetylfuran formation between ribose and glucose in the Maillard reaction. J Agric Food Chem. 2008 Dec 24;56(24):11997-2001. doi: 10.1021/jf802683a. PubMed PMID: 19090713.
9: Magauer T, Myers AG. Short and efficient synthetic route to methyl α-trioxacarcinoside B and anomerically activated derivatives. Org Lett. 2011 Oct 21;13(20):5584-7. doi: 10.1021/ol202315m. Epub 2011 Sep 29. PubMed PMID: 21958151; PubMed Central PMCID: PMC3216050.
10: Kawai T, Yasugi T, Mizunuma K, Horiguchi S, Uchida Y, Iwami O, Iguchi H, Ikeda M. Dose-dependent increase in 2,5-hexanedione in the urine of workers exposed to n-hexane. Int Arch Occup Environ Health. 1991;63(4):285-91. PubMed PMID: 1743771.
11: Chandra S, Kumar A. Spectral studies on Co(II), Ni(II) and Cu(II) complexes with thiosemicarbazone (L1) and semicarbazone (L2) derived from 2-acetyl furan. Spectrochim Acta A Mol Biomol Spectrosc. 2007 Apr;66(4-5):1347-51. Epub 2006 Jul 11. PubMed PMID: 16919999.
12: Seebaluck R, Gurib-Fakim A, Mahomoodally F. Medicinal plants from the genus Acalypha (Euphorbiaceae)--a review of their ethnopharmacology and phytochemistry. J Ethnopharmacol. 2015 Jan 15;159:137-57. doi: 10.1016/j.jep.2014.10.040. Epub 2014 Oct 30. Review. PubMed PMID: 25446604.
13: Condurso C, Cincotta F, Verzera A. Determination of furan and furan derivatives in baby food. Food Chem. 2018 Jun 1;250:155-161. doi: 10.1016/j.foodchem.2017.12.091. Epub 2018 Jan 2. PubMed PMID: 29412906.

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